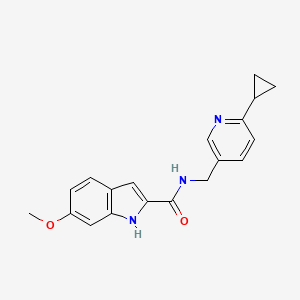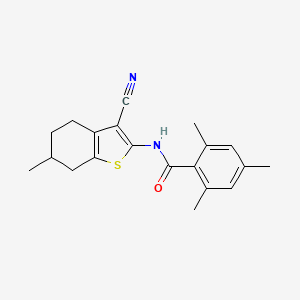![molecular formula C21H24N2O3S B2869316 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946220-12-8](/img/structure/B2869316.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often used in medicinal chemistry and drug design due to their bioactive properties .
Molecular Structure Analysis
The compound contains a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-7-yl moiety, which in turn is linked to a 3,4-dimethylbenzenesulfonamide group . This complex structure likely contributes to its physical and chemical properties.Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, the presence of polar and nonpolar regions, and the types of functional groups it contains would all influence its properties .Aplicaciones Científicas De Investigación
Anticancer and Radioprotective Agents
Research indicates the synthesis of novel quinoline derivatives, including those involving benzenesulfonamide groups, which have shown promising results as potential anticancer and radioprotective agents. These compounds were synthesized and evaluated for their in vitro anticancer activity, with some displaying interesting cytotoxic activities compared to established drugs like doxorubicin. Additionally, certain derivatives exhibited radioprotective activity in vivo against γ-irradiation in mice, highlighting their potential dual utility in both cancer treatment and protection against radiation damage (Ghorab et al., 2008).
Antimicrobial Activity
Synthesis and evaluation of quinoline-containing compounds have also been directed toward their antimicrobial potential. New compounds were synthesized and showed high activity against Gram-positive bacteria. This indicates the broad utility of these compounds in combating microbial infections, alongside their potential in cancer therapy (Biointerface Research in Applied Chemistry, 2019).
Tubulin Polymerization Inhibitors
The design and synthesis of 2-anilino-3-aroylquinolines have led to the discovery of compounds with significant cytotoxic activity against various human cancer cell lines. These compounds act as potent tubulin polymerization inhibitors, demonstrating IC50 values that are competitive with or lower than those of reference compounds. Such inhibitors can arrest the cell cycle at the G2/M phase, leading to apoptosis, showcasing their potential as novel chemotherapeutic agents (Srikanth et al., 2016).
Apoptosis Inducers
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as a new series of potent inducers of apoptosis. These compounds show significant activity against cancer cells derived from solid tumors, highlighting their potential as effective treatments in oncology. Their ability to induce apoptosis at low EC50 values positions them as valuable candidates for further development in cancer therapy (Zhang et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-10-19(12-15(14)2)27(25,26)22-18-9-8-16-4-3-11-23(20(16)13-18)21(24)17-6-7-17/h5,8-10,12-13,17,22H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIPQSLKNHYEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)




![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)


![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)



